2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Description
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with a molecular weight of 377.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use
Properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-3-12-21-26(23,24)17-9-7-16(8-10-17)25-14-18(22)20-13-15-6-4-5-11-19-15/h4-11,21H,2-3,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFPPAAWCMJTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves several steps, often requiring specific conditions and catalysts to achieve the desired product. One common synthetic route involves the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate. This one-pot synthesis pathway is efficient for creating related sulfonamides and acetamides. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and purity.
Chemical Reactions Analysis
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium-catalyzed ortho-sulfonylation, which leads to ortho-sulfonylated phenols. The compound can also undergo enzyme-mediated transformations, such as CYP2C8- and CYP3A-mediated C-demethylation. Major products formed from these reactions include sulfonylated and demethylated derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and properties of sulfonyl and acetamide groups. In biology and medicine, it serves as a model compound for investigating enzyme-mediated transformations and metabolic pathways. Additionally, its unique structure makes it valuable for studying molecular interactions and binding affinities in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and acetamide groups play a crucial role in its reactivity and binding affinity. For instance, it can interact with enzymes involved in metabolic pathways, leading to enzyme-mediated transformations such as C-demethylation
Comparison with Similar Compounds
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can be compared with other similar compounds, such as N-acyl- and N-(acylsulfonyl) histamines. These compounds share similar functional groups and reactivity patterns, making them valuable for comparative studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
